The mechanism of action for this hypothetical CCR5 antagonist would likely involve competitive binding to the CCR5 receptor, similar to other known antagonists in this class [, , ]. This binding would prevent the natural ligands, such as chemokines, from interacting with the receptor, thereby inhibiting downstream signaling pathways involved in HIV-1 entry into host cells.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3